Cas no 73804-65-6 ((+/-)11-hete)

(+/-)11-hete 化学的及び物理的性質
名前と識別子
-
- (+/-)11-hete
- (±)11-HETE
- 73804-65-6
- (+/-)11-Hydroxy-5Z,8Z,12E,14Z-eicosatetraenoic acid
- DTXSID40868247
- FT-0770733
- 13-hydroxy-2-cis-11-trans-octadecadienoic acid
- FT-0641487
- 54886-50-9
- 11-hydroxyicosa-5,8,12,14-tetraenoic acid
- ( inverted exclamation markA)11-HETE
-
- インチ: InChI=1S/C20H32O3/c1-2-3-4-5-7-10-13-16-19(21)17-14-11-8-6-9-12-15-18-20(22)23/h6-7,9-11,13-14,16,19,21H,2-5,8,12,15,17-18H2,1H3,(H,22,23)/b9-6?,10-7?,14-11?,16-13+
- InChIKey: GCZRCCHPLVMMJE-NYQMRRHWSA-N
- ほほえんだ: CCCCCC=CC=CC(CC=CCC=CCCCC(=O)O)O
計算された属性
- せいみつぶんしりょう: 320.23514488g/mol
- どういたいしつりょう: 320.23514488g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 23
- 回転可能化学結合数: 14
- 複雑さ: 392
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 3
- 疎水性パラメータ計算基準値(XlogP): 5.2
- トポロジー分子極性表面積: 57.5Ų
(+/-)11-hete 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-204970A-50µg |
(±)11-HETE, |
73804-65-6 | ≥98% | 50µg |
¥1369.00 | 2023-09-05 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci65176-100ug |
(±)11-HETE |
73804-65-6 | 98% | 100ug |
¥2843.00 | 2023-09-08 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | H912685-100μg |
(±)11-HETE |
73804-65-6 | 98% | 100μg |
¥4,436.10 | 2022-01-14 | |
SHENG KE LU SI SHENG WU JI SHU | sc-204970-25µg |
(±)11-HETE, |
73804-65-6 | ≥98% | 25µg |
¥722.00 | 2023-09-05 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1619489-100mg |
11-Hydroxyicosa-5,8,12,14-tetraenoic acid |
73804-65-6 | 98% | 100mg |
¥4040.00 | 2024-07-28 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci65176-250ug |
(±)11-HETE |
73804-65-6 | 98% | 250ug |
¥6313.00 | 2023-09-08 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci65176-50ug |
(±)11-HETE |
73804-65-6 | 98% | 50ug |
¥1552.00 | 2023-09-08 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci65176-25ug |
(±)11-HETE |
73804-65-6 | 98% | 25ug |
¥876.00 | 2023-09-08 | |
SHENG KE LU SI SHENG WU JI SHU | sc-204970-25 µg |
(±)11-HETE, |
73804-65-6 | ≥98% | 25µg |
¥722.00 | 2023-07-10 | |
SHENG KE LU SI SHENG WU JI SHU | sc-204970A-50 µg |
(±)11-HETE, |
73804-65-6 | ≥98% | 50µg |
¥1,369.00 | 2023-07-10 |
(+/-)11-hete 関連文献
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
-
7. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
-
Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
-
Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
-
D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
(+/-)11-heteに関する追加情報
Chemical Profile of (+/-)11-hete (CAS No. 73804-65-6): Applications and Recent Research Developments
(+/-)11-hete, chemically known as (±)-11-hydroxyeicosatetraenoic acid, is a bioactive lipid mediator derived from the oxidation of arachidonic acid. This compound, identified by its unique Chemical Abstracts Service (CAS) number 73804-65-6, has garnered significant attention in the field of pharmacology and immunology due to its diverse biological functions. As a non-steroidal anti-inflammatory agent, it plays a crucial role in modulating inflammatory responses, making it a subject of extensive research for potential therapeutic applications.
The structure of (+/-)11-hete consists of a polyunsaturated fatty acid backbone with a hydroxyl group at the 11th carbon position, which contributes to its distinct reactivity and biological activity. This molecular configuration allows it to interact with various cellular receptors and signaling pathways, thereby influencing processes such as pain perception, immune cell regulation, and vascular function. The stereochemical variation represented by (+/-)11-hete indicates the presence of both enantiomers, which can exhibit different pharmacological profiles, a phenomenon that has been increasingly explored in modern drug discovery.
In recent years, research on (+/-)11-hete has been particularly focused on its potential role in chronic inflammatory diseases. Studies have demonstrated that this compound can attenuate inflammatory responses by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). Furthermore, its ability to modulate cyclooxygenase (COX) and lipoxygenase (LOX) pathways suggests its utility in developing novel anti-inflammatory therapies that may offer alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs).
One of the most compelling aspects of (+/-)11-hete is its involvement in pain signaling pathways. Preclinical investigations have revealed that this compound can reduce neuropathic pain by interacting with transient receptor potential (TRP) channels and other pain-related receptors. Its mechanism of action appears to involve both peripheral and central nervous system modulation, offering a multifaceted approach to pain management. These findings have prompted researchers to explore (+/-)11-hete as a candidate for treating conditions such as neuropathy, arthritis, and post-operative pain.
The immunomodulatory properties of (+/-)11-hete have also been extensively studied. Evidence suggests that this compound can influence the differentiation and function of various immune cells, including macrophages, neutrophils, and lymphocytes. By modulating these processes, (+/-)11-hete may help regulate immune responses in autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, its interaction with endocannabinoid receptors has opened new avenues for investigating its potential role in neuroimmunology.
Recent advancements in analytical chemistry have enabled more precise characterization of (+/-)11-hete, facilitating its use in clinical trials and drug development pipelines. Techniques such as high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy are now routinely employed to assess the purity and stereochemical configuration of this compound. These analytical methods are critical for ensuring the reproducibility and efficacy of studies involving (+/-)11-hete, thereby advancing its translation from bench to bedside.
The therapeutic potential of (+/-)11-hete extends beyond inflammation and pain management. Emerging research indicates that this compound may have cardioprotective effects by influencing vascular tone and endothelial function. Studies have shown that (+/-)11-hete can promote the release of nitric oxide (NO), a potent vasodilator, thereby improving blood flow and reducing the risk of cardiovascular complications. These findings highlight the broad spectrum of biological activities associated with (+/-)11-hete, making it an attractive candidate for multifaceted therapeutic strategies.
In conclusion, (+/-)11-hete (CAS No. 73804-65-6) represents a promising bioactive lipid mediator with significant implications for pharmacological research and drug development. Its diverse biological functions, ranging from anti-inflammatory and analgesic effects to immunomodulation and cardioprotection, underscore its potential as a therapeutic agent. As research continues to uncover new insights into the mechanisms underlying these effects, compounds like (+/-)11-hete are poised to play an increasingly important role in addressing complex diseases associated with inflammation and immune dysregulation.
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